7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate
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Overview
Description
7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate is a chemical compound with the molecular formula C4H2ClN5. It is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position of the triazolopyrimidine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 5-amino-1H-1,2,3-triazole-4-carboxamide with phosphoryl chloride (POCl3) in the presence of a base. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: It can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines, oxides, reduced derivatives, and various adducts depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate involves its interaction with specific molecular targets and pathways. The chlorine atom at the 7th position can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Fluoro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
Compared to its analogs, 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate exhibits unique reactivity and biological activity due to the presence of the chlorine atom. This can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C4H5ClN5O4P |
---|---|
Molecular Weight |
253.54 g/mol |
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidine;phosphoric acid |
InChI |
InChI=1S/C4H2ClN5.H3O4P/c5-3-2-4(7-1-6-3)9-10-8-2;1-5(2,3)4/h1H,(H,6,7,8,9,10);(H3,1,2,3,4) |
InChI Key |
FELJJPJFWJHUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNN=C2C(=N1)Cl.OP(=O)(O)O |
Origin of Product |
United States |
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